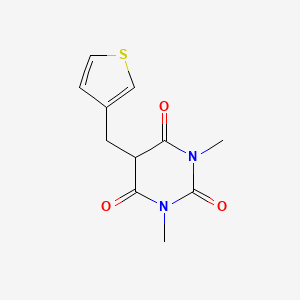

1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored through various methods. For example, the hydrogen chloride-promoted synthesis of 2-substituted thieno[2,3-d]pyrimidine-4-ones demonstrates a method for generating related compounds, showcasing the synthetic adaptability of thienylmethyl-substituted pyrimidinetriones (Akramov et al., 2016). This process underlines the critical steps and conditions necessary for the synthesis of complex pyrimidinetrione derivatives.

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives can be elucidated through various spectroscopic techniques. Studies such as those by Nagarajaiah and Begum (2015) on related compounds provide insight into the characterization and structural determinations of pyrimidine derivatives, which are crucial for understanding the molecular configuration and potential reactivity of such compounds (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties

The chemical reactivity of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives can be complex, involving various reactions that illustrate the compound's versatility. For instance, reactions involving heteroaromatic azido compounds to prepare triazolothienopyrimidines highlight the potential for creating a wide range of derivatives through strategic functional group manipulations (Westerlund, 1980).

Physical Properties Analysis

The physical properties of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. Studies focused on related compounds provide valuable information on how structural variations can influence these properties, offering insights into the manipulation of these characteristics for specific applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding the potential applications and limitations of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Research on similar compounds, such as the exploration of pyrimidin-4-ones and their reactions with nitrating agents, sheds light on the chemical behavior of these molecules (Mamarakhmonov et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing a range of pyrimidine derivatives, including those related to the chemical structure . These studies often aim to explore the chemical reactivity and potential applications of these compounds in various fields such as medicinal chemistry and materials science. For example, the synthesis of thieno[2,3-d]pyrimidine derivatives has been reported, showcasing the chemical versatility and potential for further functionalization of these compounds (Alqasoumi et al., 2009).

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor properties of pyrimidine derivatives. These compounds have shown promising results in preclinical models, indicating their potential as therapeutic agents. The exploration of novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety has highlighted some compounds with significant radioprotective and antitumor activities, opening new avenues for drug development (Alqasoumi et al., 2009).

Optical and Electronic Properties

The investigation of the optical and electronic properties of pyrimidine derivatives, including nonlinear optical (NLO) activities, is crucial for the development of new materials for optoelectronic applications. A study on the linear and nonlinear optical exploration of thiopyrimidine derivatives has provided valuable insights into their potential use in high-tech applications, such as in the creation of new types of optical switches or modulators (Hussain et al., 2020).

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for constructing pyrimidine derivatives. These methodologies aim to improve the efficiency, selectivity, and environmental friendliness of the synthetic processes. For instance, the catalyst-free one-pot synthesis of diversely substituted compounds has been demonstrated, highlighting the potential for scalable and sustainable production of these chemicals (Brahmachari & Nayek, 2017).

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(thiophen-3-ylmethyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-4,6,8H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIRJGIXICFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-thiophen-3-ylmethyl-pyrimidine-2,4,6-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)

![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)

![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)